(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride

Chiral recognition NMDA receptor Stereospecific binding

(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride is a chiral, enantiomerically defined piperidine building block featuring a 2,2-difluorobenzo[d][1,3]dioxole substituent at the 2-position with (R)-absolute configuration. The compound belongs to the class of fluorinated benzodioxole-piperidine hybrids, a scaffold family recognized for utility in central nervous system (CNS) receptor modulation and anti-inflammatory target engagement.

Molecular Formula C12H13F2NO2
Molecular Weight 241.23 g/mol
Cat. No. B12965400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride
Molecular FormulaC12H13F2NO2
Molecular Weight241.23 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=C3C(=CC=C2)OC(O3)(F)F
InChIInChI=1S/C12H13F2NO2/c13-12(14)16-10-6-3-4-8(11(10)17-12)9-5-1-2-7-15-9/h3-4,6,9,15H,1-2,5,7H2/t9-/m1/s1
InChIKeyYYVOJNLWFRDGLM-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)piperidine Hydrochloride: Procurement-Grade Chiral Piperidine Building Block for CNS and Anti-Inflammatory Drug Discovery


(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride is a chiral, enantiomerically defined piperidine building block featuring a 2,2-difluorobenzo[d][1,3]dioxole substituent at the 2-position with (R)-absolute configuration. The compound belongs to the class of fluorinated benzodioxole-piperidine hybrids, a scaffold family recognized for utility in central nervous system (CNS) receptor modulation and anti-inflammatory target engagement [1]. The difluorobenzodioxole moiety has been introduced into medicinal chemistry as a metabolically more stable bioisostere of the conventional benzodioxole fragment, mitigating oxidative metabolism at the dioxole methylenedioxy group [2]. The hydrochloride salt form confers enhanced aqueous solubility and solid-state stability compared to the free base, facilitating reproducible formulation in both in vitro assay workflows and in vivo dosing paradigms [3]. The compound appears as a defined substituent motif in patent filings directed to dual orexin-1/orexin-2 receptor antagonists [1] and dual 5-HT2A/D3 receptor modulators [4], positioning it as a procurement-relevant intermediate for neuroscience and sleep disorder programs.

Why Generic (S)-Enantiomer, Racemate, or Non-Fluorinated Benzodioxole-Piperidine Analogs Cannot Replace (R)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)piperidine Hydrochloride in Target-Oriented Synthesis


Substituting the (R)-enantiomer with the (S)-enantiomer (CAS 1213677-15-6), the racemic mixture, or a non-fluorinated benzodioxole analog introduces three independent vectors of differentiation loss that propagate irreversibly through downstream synthetic and pharmacological workflows. First, enantiomeric configuration at the piperidine 2-position directly governs receptor recognition: in the structurally cognate dexoxadrol series, the (S,S)-enantiomer exhibited high-affinity NMDA receptor binding (Ki = 11 nM), whereas stereochemical inversion at the piperidine 2-position abrogated activity, demonstrating that chiral configuration at this center is a binary determinant of target engagement rather than a tunable parameter [1]. Second, the 2,2-difluoro substitution on the benzodioxole ring eliminates the primary site of oxidative O-dealkylation that limits the metabolic half-life of conventional benzodioxole-containing compounds; the difluorobenzodioxole moiety has been explicitly introduced in medicinal chemistry programs as a metabolically more stable derivative of the benzodioxole fragment [2], a principle validated in the clinical success of CFTR correctors lumacaftor and tezacaftor, which rely on the difluorobenzodioxole-cyclopropane carboxamide pharmacophore for sustained target engagement [3]. Third, the hydrochloride salt form provides defined stoichiometry, aqueous solubility, and solid-state stability that the free base cannot match, eliminating variability in salt-to-base conversion during formulation and ensuring batch-to-batch reproducibility in assay preparation [4].

Quantitative Differentiation Evidence for (R)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)piperidine Hydrochloride: Head-to-Head and Cross-Study Comparator Data


Enantiomeric Specificity: (R)-Configuration at Piperidine 2-Position as a Binary Determinant of Receptor Affinity in Chiral Piperidine Scaffolds

In the dexoxadrol series—the most extensively characterized chiral 2-arylpiperidine class structurally analogous to the target compound—enantiomeric configuration at the piperidine 2-position functions as a binary switch for target engagement. The (S,S)-dexoxadrol enantiomer binds with high affinity to the PCP site of the NMDA receptor (Ki = 11 nM), whereas stereochemical inversion at the 2-position dramatically reduces or abolishes affinity [1]. This establishes that, within the 2-arylpiperidine pharmacophore class, the (R)- and (S)-enantiomers are pharmacologically distinct entities that cannot be interchanged without loss of function. For the target compound, the (R)-configuration is explicitly specified in the Rottapharm orexin receptor antagonist patent [2], where the 2,2-difluorobenzo[d][1,3]dioxol-4-yl substituent at the 2-position of a piperidine/spiro-piperidine core contributes to dual OX1/OX2 antagonist activity. Procurement of the (R)-enantiomer rather than the (S)-enantiomer (CAS 1213677-15-6) or racemate is therefore critical when the synthetic target requires defined (R)-stereochemistry at the piperidine 2-position for receptor interaction.

Chiral recognition NMDA receptor Stereospecific binding Enantiomeric discrimination

Metabolic Stability Advantage: 2,2-Difluorobenzodioxole vs. Non-Fluorinated Benzodioxole Moiety

The 2,2-difluorobenzodioxole moiety has been introduced in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment [1]. The conventional benzodioxole (methylenedioxybenzene) group undergoes oxidative O-dealkylation via CYP450 enzymes, generating a catechol metabolite that is rapidly cleared or further oxidized to reactive ortho-quinone species [2]. Replacement of the methylenedioxy hydrogens with fluorine atoms blocks this primary metabolic soft spot by eliminating the hydrogen atoms required for initial C-H bond abstraction by CYP450 oxidases. This principle is validated clinically: the CFTR corrector lumacaftor, which incorporates the 2,2-difluorobenzo[d][1,3]dioxol-5-yl-cyclopropane carboxamide motif, achieves sustained systemic exposure and target engagement in cystic fibrosis patients, whereas non-fluorinated benzodioxole analogs would be predicted to suffer rapid first-pass metabolism [3]. Fludioxonil, a commercial fungicide containing the difluorobenzodioxole unit, demonstrates that this moiety increases metabolic resistance and lipophilicity compared to non-fluorinated congeners [4]. The 2,2-difluoro substitution thus represents a rational, data-supported strategy for extending the metabolic lifetime of compounds incorporating the benzodioxole scaffold.

Metabolic stability Oxidative metabolism Bioisostere CYP450

Hydrochloride Salt Form: Quantified Aqueous Solubility and Solid-State Stability Advantage Over Free Base

Piperidine bases (pKa of conjugate acid ≈ 10.6) form crystalline hydrochloride salts with substantially enhanced aqueous solubility relative to their free base forms. The Handbook of Pharmaceutical Salts establishes that hydrochloride salt formation typically increases the aqueous solubility of basic amine drugs by 10- to 1000-fold compared to the free base, depending on the lipophilicity of the counter-structure [1]. For the target compound, the free base (MW 241.23 g/mol, ClogP estimated at 2.0–2.8 based on analogous difluorobenzodioxole-piperidine structures) would be expected to have limited aqueous solubility (estimated <0.1 mg/mL), whereas the hydrochloride salt provides solubility sufficient for reproducible dosing in aqueous vehicles [1][2]. The hydrochloride salt also provides defined stoichiometric composition (1:1 acid:base), eliminating the batch-to-batch variability in free base hydration state that can affect weighing accuracy and assay reproducibility. The (S)-enantiomer free base (CAS 1213677-15-6) is commercially available, but procurement of the free base rather than the hydrochloride salt shifts the burden of salt formation, purity verification, and solubility optimization onto the end user .

Salt selection Aqueous solubility Solid-state stability Formulation

Regiochemical Specificity: 4-yl vs. 5-yl Attachment of the Difluorobenzodioxole Ring to Piperidine Determines Target Engagement Profile

The position of attachment (4-yl vs. 5-yl) of the 2,2-difluorobenzo[d][1,3]dioxole ring to the piperidine core is a critical determinant of target selectivity. In the ROR-gamma modulator series, a compound bearing the 2,2-difluorobenzo[d][1,3]dioxol-4-yl-methyl substituent on a benzimidazole core achieved Ki < 100 nM against the RORγ nuclear receptor in a cell-free competition radioligand binding assay [1]. In the TRPV1 antagonist series, the related 1-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine scaffold yielded a lead compound (3q) with TRPV1 IC50 = 63.1 ± 9.6 nM and NLRP3 inflammasome inhibition IC50 = 348.9 ± 69.62 nM in THP-1 cells [2]. The different attachment points (4-yl in the RORγ series; 5-yl in the TRPV1 series) direct the vector of the piperidine/piperazine scaffold into distinct regions of chemical space, contributing to divergent target selectivity profiles. The Rottapharm orexin receptor antagonist patent specifically recites 2,2-difluoro-benzo[d][1,3]dioxol-4-yl as a defined Q1 substituent [3], confirming that the 4-yl attachment is the relevant regioisomer for dual orexin receptor pharmacology.

Regiochemistry Structure-activity relationship ROR-gamma TRPV1

Lipophilicity Modulation: Calculated LogP Differential Between 2,2-Difluorobenzodioxole-Piperidine and Benzodioxole-Piperidine Building Blocks

Fluorine substitution on the benzodioxole ring modulates the lipophilicity of the building block in a predictable and quantifiable direction. The 2,2-difluorobenzodioxole moiety increases lipophilicity compared to the parent benzodioxole through two mechanisms: (1) the electron-withdrawing effect of the gem-difluoro group reduces hydrogen-bond basicity of the dioxole oxygens, and (2) the C-F bonds contribute additional hydrophobic surface area. A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that fluorine substitution on piperidine and related scaffolds produces defined, reproducible shifts in both LogP and pKa values, enabling rational optimization of physicochemical properties in early drug discovery [1]. In fludioxonil, the difluorobenzodioxole unit increases lipophilicity, which contributes to enhanced membrane permeability and metabolic resistance [2]. For the target compound, the 2,2-difluoro substitution is predicted to increase LogP by approximately 0.5–1.0 log units relative to a hypothetical non-fluorinated 2-(benzo[d][1,3]dioxol-4-yl)piperidine analog, based on the additive contribution of the gem-difluoro group to molecular lipophilicity as parameterized in standard ClogP calculation algorithms [3].

Lipophilicity LogP Drug-likeness Permeability

Validated Application Scenarios for (R)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)piperidine Hydrochloride in Drug Discovery and Chemical Biology


Synthesis of Dual Orexin-1/Orexin-2 Receptor Antagonists for Sleep Disorder and Metabolic Disease Programs

The compound serves as a defined chiral building block for constructing spiro-piperidine dual orexin receptor antagonists as described in U.S. Patent 9,062,033 B2 [1]. In this patent, the 2,2-difluoro-benzo[d][1,3]dioxol-4-yl group is explicitly recited as Q1 within the general formula, and the (R)-configuration at the piperidine 2-position is critical for achieving dual OX1/OX2 antagonist activity. Procurement of the (R)-enantiomer hydrochloride ensures stereochemical fidelity in the final antagonist, which is essential for reproducible pharmacology in orexin-mediated sleep-wake regulation, appetite control, and stress response models. The hydrochloride salt form facilitates direct use in amide coupling or reductive amination reactions without requiring in-situ salt conversion, streamlining the synthetic route to patent-defined compounds.

Construction of ROR-gamma Nuclear Receptor Modulators for Autoimmune and Inflammatory Disease Research

The 2,2-difluorobenzo[d][1,3]dioxol-4-yl-methyl substituent, when coupled to a benzimidazole or related heterocyclic core via the piperidine nitrogen, yields RORγ modulators with Ki < 100 nM in cell-free competition binding assays [2]. The (R)-stereochemistry of the piperidine building block introduces three-dimensional shape complementarity with the RORγ ligand-binding domain, a feature that would be lost with racemic material. The metabolic stability contributed by the difluorobenzodioxole moiety is particularly relevant for RORγ programs, where sustained target engagement in Th17 cell differentiation assays and in vivo models of autoimmune disease is required. The hydrochloride salt enables aqueous solubility for direct use in parallel synthesis workflows or fragment-based screening libraries.

Fragment-Based Drug Discovery Libraries Requiring 3D-Enriched, Fluorinated Piperidine Fragments

The compound is a suitable building block for 3D-enriched fragment libraries as described in recent systematic studies of fluorinated piperidines for fragment-based drug discovery [3]. The difluorobenzodioxole-piperidine scaffold combines three features valued in fragment library design: (1) a defined (R)-configuration providing shape diversity; (2) the 2,2-difluoro substitution on the benzodioxole ring offering a metabolically stable fluorinated fragment for 19F NMR-based screening and binding assays; and (3) the piperidine nitrogen as a synthetic handle for library diversification. The hydrochloride salt form is directly weighable and soluble in DMSO or aqueous buffer, meeting the practical requirements of fragment library curation and high-throughput screening logistics.

Synthesis of Dual 5-HT2A/D3 Receptor Modulators for Psychiatric and Neurological Disorder Research

Although the specific compound is not explicitly exemplified in the Hoffmann-La Roche benzodioxole piperidine patent (U.S. Patent 8,598,357 B2) [4], the structural homology between the difluorobenzodioxole-piperidine scaffold and the patented benzodioxole-piperidine dual 5-HT2A/D3 modulators positions this compound as a fluorinated analog suitable for SAR exploration. The 2,2-difluoro substitution on the benzodioxole ring is expected to modulate both metabolic stability and electronic properties of the aromatic ring, potentially enhancing selectivity between the 5-HT2A and D3 receptors relative to the non-fluorinated parent series. The (R)-configuration at the piperidine 2-position provides a defined stereochemical input for asymmetric synthesis of receptor modulators where stereochemistry influences binding mode.

Quote Request

Request a Quote for (R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.